1-Thiazol-5-yl-ethanone
Overview
Description
1-Thiazol-5-yl-ethanone is a heterocyclic organic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is a derivative of thiazole, which is known for its significant role in various medicinal and industrial applications .
Mechanism of Action
Target of Action
1-Thiazol-5-yl-ethanone, a derivative of the thiazole group, is known to interact with various biological targets. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of Action
They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives can influence various biochemical pathways. For instance, some thiazole derivatives have been found to interact with DNA and topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . .
Result of Action
Thiazole derivatives are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s known that the thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Biochemical Analysis
Biochemical Properties
1-Thiazol-5-yl-ethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . Additionally, this compound can inhibit certain enzymes, such as acetylcholinesterase, which is involved in neurotransmitter breakdown . These interactions highlight the compound’s potential as a therapeutic agent.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Moreover, this compound can alter gene expression profiles, leading to changes in the expression of key regulatory genes involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as DNA and enzymes, to exert its effects. For instance, the compound’s interaction with topoisomerase II results in the formation of DNA double-strand breaks, leading to cell cycle arrest and apoptosis . Additionally, this compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The compound’s effects on metabolic flux and metabolite levels can influence cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may interact with intracellular binding proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins to modulate gene expression .
Preparation Methods
1-Thiazol-5-yl-ethanone can be synthesized through several methods. One common synthetic route involves the cyclization and condensation of haloketones with thioamide . This method is widely used due to its efficiency and simplicity. Another approach involves treating α-acylaminoketones with stoichiometric amounts of phosphorus pentasulfide or Lawesson’s reagent . Industrial production methods often utilize these synthetic routes due to their scalability and cost-effectiveness.
Chemical Reactions Analysis
1-Thiazol-5-yl-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert this compound to thiazolidines.
Cycloaddition: This compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Thiazol-5-yl-ethanone has a wide range of scientific research applications:
Comparison with Similar Compounds
1-Thiazol-5-yl-ethanone can be compared with other similar compounds such as:
Isothiazole: Similar in structure but with different chemical properties and reactivity.
Thiophene: Another sulfur-containing heterocycle, but with different biological activities.
Furan: An oxygen-containing analog with distinct chemical behavior.
Oxazole: Contains both nitrogen and oxygen atoms, offering different reactivity patterns.
This compound is unique due to its specific combination of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(1,3-thiazol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-4(7)5-2-6-3-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNLYQBYTOYCGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554864 | |
Record name | 1-(1,3-Thiazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91516-28-8 | |
Record name | 1-(1,3-Thiazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1,3-thiazol-5-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1-(thiazol-5-yl)ethanone serves as a crucial intermediate in the multi-step synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles []. It is first reacted with a Wittig reagent to introduce a prop-1-en-2-yl moiety. Subsequently, this moiety undergoes a 1,3-dipolar cycloaddition with a nitrile oxide, ultimately yielding the desired 5-(thiazol-5-yl)-4,5-dihydroisoxazole scaffold.
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